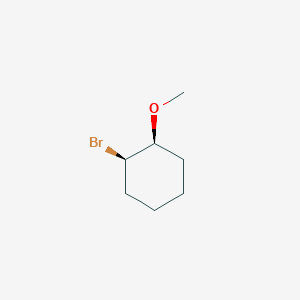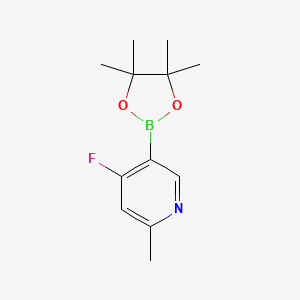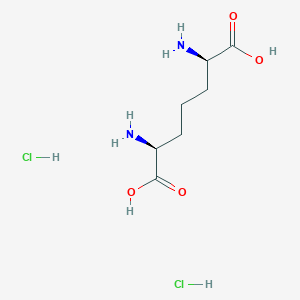
(R)-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzyloxycarbonyl group, and a hydroxybutanoate moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidinone ring through cyclization reactions. The hydroxybutanoate moiety is then introduced via esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis platforms, and the use of advanced catalysts can be employed to scale up the production process. Reaction conditions are carefully monitored to maintain consistency and efficiency in large-scale production .
化学反応の分析
Types of Reactions
®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学的研究の応用
Chemistry
In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicinal chemistry, ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science, nanotechnology, and other cutting-edge fields .
作用機序
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds .
類似化合物との比較
Similar Compounds
- ®-2,5-Dioxopyrrolidin-1-yl 4-(((methoxy)carbonyl)amino)-2-hydroxybutanoate
- ®-2,5-Dioxopyrrolidin-1-yl 4-(((ethoxy)carbonyl)amino)-2-hydroxybutanoate
- ®-2,5-Dioxopyrrolidin-1-yl 4-(((propoxy)carbonyl)amino)-2-hydroxybutanoate
Uniqueness
What sets ®-2,5-Dioxopyrrolidin-1-yl 4-(((benzyloxy)carbonyl)amino)-2-hydroxybutanoate apart from similar compounds is its benzyloxycarbonyl group, which provides unique steric and electronic properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications.
特性
分子式 |
C16H18N2O7 |
|---|---|
分子量 |
350.32 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H18N2O7/c19-12(15(22)25-18-13(20)6-7-14(18)21)8-9-17-16(23)24-10-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2,(H,17,23)/t12-/m1/s1 |
InChIキー |
GXUXZODCJQNXBE-GFCCVEGCSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


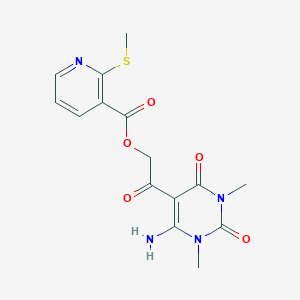
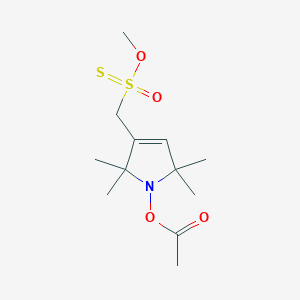

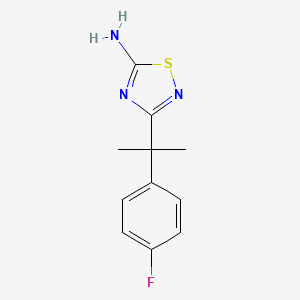
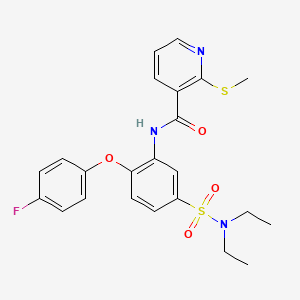
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

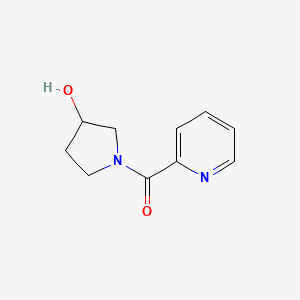
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
